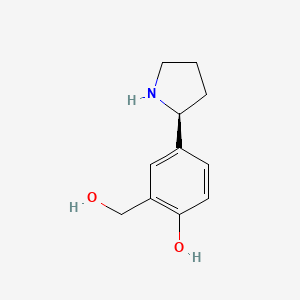![molecular formula C68H86N4O8 B12948299 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine is a complex organic compound known for its unique structural and chemical properties. It belongs to the family of phthalocyanines, which are macrocyclic compounds widely used in various scientific and industrial applications. The compound is characterized by its large conjugated system and the presence of butoxy groups, which enhance its solubility and reactivity.
Preparation Methods
The synthesis of 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal catalyst. The reaction conditions often include high temperatures and the use of solvents such as dimethylformamide (DMF) or toluene. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phthalocyanine derivatives.
Substitution: The butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment due to its intense color and stability. It also serves as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent in medical imaging.
Industry: It is used in the production of solar cells, sensors, and electronic devices due to its excellent electronic properties .
Mechanism of Action
The mechanism of action of 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative stress. The molecular targets include cellular membranes, proteins, and DNA, leading to apoptosis or necrosis .
Comparison with Similar Compounds
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine can be compared with other phthalocyanines such as:
Zinc 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: Similar in structure but contains a zinc ion, which alters its electronic properties and applications.
Copper 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: Contains a copper ion, making it suitable for different catalytic and electronic applications.
Iron 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: The presence of iron enhances its magnetic properties, making it useful in magnetic resonance imaging (MRI) and other applications.
The uniqueness of this compound lies in its specific butoxy substitutions, which provide enhanced solubility and reactivity compared to its metal-containing counterparts.
Properties
Molecular Formula |
C68H86N4O8 |
|---|---|
Molecular Weight |
1087.4 g/mol |
IUPAC Name |
5,8,14,17,23,26,32,35-octabutoxy-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene |
InChI |
InChI=1S/C68H86N4O8/c1-9-17-33-73-53-25-26-54(74-34-18-10-2)62-46-42-48-64-56(76-36-20-12-4)29-30-58(78-38-22-14-6)66(64)50(71-48)44-52-68-60(80-40-24-16-8)32-31-59(79-39-23-15-7)67(68)51(72-52)43-49-65-57(77-37-21-13-5)28-27-55(75-35-19-11-3)63(65)47(70-49)41-45(69-46)61(53)62/h25-32,41-44,69,72H,9-24,33-40H2,1-8H3 |
InChI Key |
XQVKFOQOBWKKNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C3=CC4=NC(=CC5=C6C(=CC=C(C6=C(N5)C=C7C8=C(C=CC(=C8C(=N7)C=C(C2=C(C=C1)OCCCC)N3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C49)OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


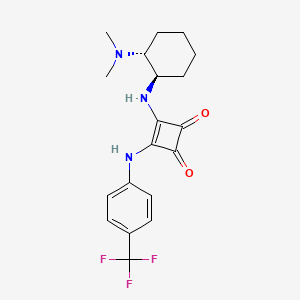
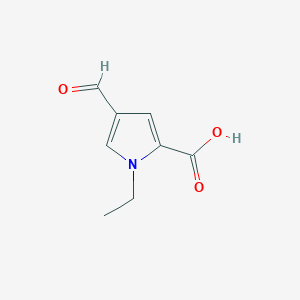
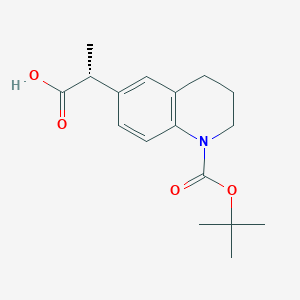
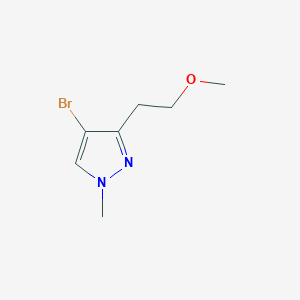
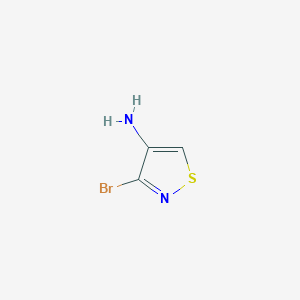
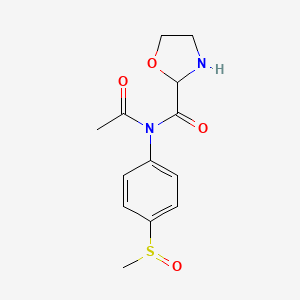
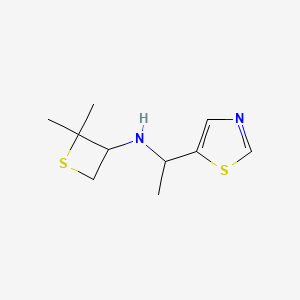
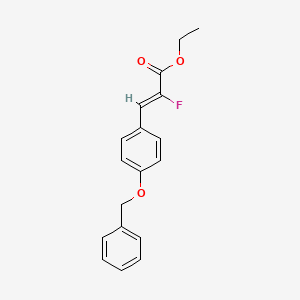
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
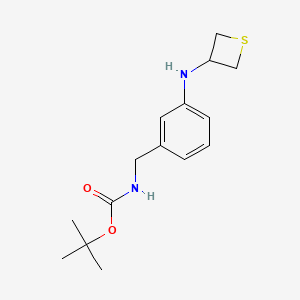
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)
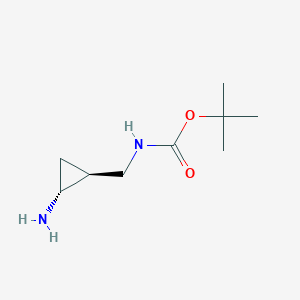
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
